molecular formula C7H4ClFN2 B1375392 2-Amino-3-chloro-5-fluorobenzonitrile CAS No. 1263277-06-0

2-Amino-3-chloro-5-fluorobenzonitrile

Cat. No. B1375392
CAS RN: 1263277-06-0
M. Wt: 170.57 g/mol
InChI Key: XNQCLYHYYQRXNO-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-fluorobenzonitrile is a compound that possesses multiple functional groups, including an amine, a nitrile, and a fluoride . It is used as a synthetic precursor for heterocycles in the applications of APIs and ligands .


Synthesis Analysis

The ortho-positioning of the amine and nitrile substituents makes 2-amino-3-chloro-5-fluorobenzonitrile an ideal precursor for synthesizing heterocyclic compounds . It reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .


Molecular Structure Analysis

The X-ray diffraction analysis indicates that its crystals belong to the monoclinic crystal system and P 2 1 / c space group .


Chemical Reactions Analysis

2-Amino-3-chloro-5-fluorobenzonitrile reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions . It also serves as a precursor for tacrine derivatives through its reaction with cyclic ketone in Friedländer reaction .

Scientific Research Applications

Chemical Fixation of Carbon Dioxide

  • Application: One significant application of 2-amino-benzonitriles, which includes compounds like 2-Amino-3-chloro-5-fluorobenzonitrile, is in the chemical fixation of carbon dioxide. This process involves the conversion of 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones in the presence of CO2, showcasing a potential route for CO2 utilization and sequestration (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Synthesis of Organic Compounds

  • Application: The compound has been used in the synthesis of various organic chemicals, such as 3-Bromo-2-fluorobenzoic acid, demonstrating its utility in complex organic synthesis processes (Zhou Peng-peng, 2013).

Microwave-Assisted Synthesis

  • Application: It's used in microwave-assisted synthesis routes, particularly in the formation of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This highlights its role in developing efficient, rapid synthesis methods (Ang, Chu, Chou, Lo, & Lam, 2013).

Vibrational Spectroscopy Studies

  • Application: The compound is instrumental in vibrational spectroscopy studies, aiding in the understanding of molecular vibrations and force constants in halogenated benzonitriles (Kumar & Rao, 1997).

Halodeboronation Studies

Synthesis of Diaminoquinazolines

Spectral Characterization and Biological Studies

Corrosion Inhibition Studies

  • Application: Derivatives of 2-aminobenzonitriles, including compounds similar to 2-Amino-3-chloro-5-fluorobenzonitrile, have been investigated for their corrosion inhibition properties, which is vital in materials science (Verma, Quraishi, & Singh, 2015).

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-fluorobenzonitrile is primarily through its role as a precursor in the synthesis of heterocyclic compounds . The ortho-positioning of the amine and nitrile substituents allows it to react with various derivatives under different conditions to yield a variety of compounds .

Future Directions

As a versatile precursor in the synthesis of heterocyclic compounds, 2-Amino-3-chloro-5-fluorobenzonitrile has potential applications in organometallic catalysis, medicinal chemistry, and biochemistry research . Its use in the synthesis of tacrine derivatives and oxazoline ligands suggests potential future directions in pharmaceutical development .

properties

IUPAC Name

2-amino-3-chloro-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQCLYHYYQRXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chloro-5-fluorobenzonitrile

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-5-fluorobenzonitrile (15.0 g, 110 mmol) in anhydrous acetonitrile (300 mL) was added N-chlorosuccinimide (16.0 g, 120 mmol) portionwise. The reaction mixture was heated at 80° C. for 18 hours under nitrogen. The resultant mixture was allowed to cool, concentrated under reduced pressure and then partitioned between EtOAc and water. The aqueous layer was extracted with ethyl acetate and the combined organic extracts were dried, filtered and concentrated under reduced pressure. The crude residue was purified by silica gel flash chromatography (10-20% diethyl ether in pentane) to afford the title compound as an off-white solid (9.6 g, 51% yield). 1H NMR (300 MHz, CDCl3): δ 7.27 (dd, J=7.9, 2.9 Hz, 1H), 7.08 (dd, J=7.6, 2.9 Hz, 1H), 4.67 (br s, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-6-chloro-4-fluoroaniline (6.0 g, 26.7 mmol), zinc cyanide (11.42 g, 97.6 mmol) and Pd(PPh3)4 (2.16 g, 1.92 mmol) in anhydrous DMF (84 mL) was heated at 80° C., under an atmosphere of argon for 24 hours. The reaction mixture was cooled and diluted with brine. This mixture was extracted with ethyl acetate (×3) and the combined organic layers were washed with water (×2), dried, filtered and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (0-20% ethyl acetate in cyclohexane) to afford the title compound as a pale yellow solid (3.29 g, 72% yield). 1H NMR (300 MHz, CDCl3): δ 7.27 (dd, J=7.9, 2.9 Hz, 1H), 7.08 (dd, J=7.6, 2.9 Hz, 1H), 4.67 (br s, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
11.42 g
Type
catalyst
Reaction Step One
Quantity
2.16 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-5-fluorobenzonitrile (9.90 g, 72.8 mmol) in acetonitrile (200 mL) was added N-chlorosuccinimide (10.7 g, 80.1 mmol) in several portions. The reaction mixture was heated at 80° C. for 16 hours, then cooled and concentrated to approximately 100 mL under reduced pressure. The residue was poured into water (1 L), and the resultant precipitate was filtered, washed with water and dried (50° C. under vacuum) to give the title compound as a light brown solid (12.37 g, 100%). 1H NMR (300 MHz, CDCl3): δ 7.27 (dd, J=7.9, 2.9 Hz, 1H), 7.09 (dd, J=7.9, 2.9 Hz, 1H), 4.69 (br s, 2H).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

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